Lipophilicity Differentiation: N-Methyl-D-prolinamide Exhibits 125% Greater LogP Reduction vs. L-Enantiomer
N-Methyl-D-prolinamide (free base) displays a calculated LogP of -1.33, whereas its L-enantiomer (N-Methyl-L-prolinamide) has a LogP of -0.59, representing a 0.74 log unit difference and approximately 5.5-fold lower octanol-water partition coefficient for the D-isomer . In contrast, unsubstituted D-prolinamide has a LogP of -1.51 , indicating that N-methylation increases lipophilicity by +0.18 log units relative to the parent prolinamide. This differential lipophilicity profile is critical for predicting aqueous solubility, membrane permeability, and protein-binding characteristics in lead optimization campaigns.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | -1.33 (N-Methyl-D-prolinamide free base, CAS 66877-05-2) |
| Comparator Or Baseline | -0.59 (N-Methyl-L-prolinamide, CAS 52060-82-9); -1.51 (D-Prolinamide, CAS 629-37-8) |
| Quantified Difference | 0.74 log units lower than L-enantiomer; 0.18 log units higher than unsubstituted D-prolinamide |
| Conditions | ACD/Labs predicted LogP values; standard computational method |
Why This Matters
The 5.5-fold lower lipophilicity of the D-enantiomer directly impacts formulation strategies and biological distribution, making the correct enantiomer selection essential for reproducible pharmacological screening and lead optimization.
